N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
CAS No.: 1251631-27-2
Cat. No.: VC4663355
Molecular Formula: C22H21FN6O2
Molecular Weight: 420.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251631-27-2 |
|---|---|
| Molecular Formula | C22H21FN6O2 |
| Molecular Weight | 420.448 |
| IUPAC Name | N-(2,5-dimethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
| Standard InChI | InChI=1S/C22H21FN6O2/c1-13-4-5-14(2)18(10-13)26-20(30)12-28-22(31)29-19(27-28)11-15(3)24-21(29)25-17-8-6-16(23)7-9-17/h4-11H,12H2,1-3H3,(H,24,25)(H,26,30) |
| Standard InChI Key | YIJRUMFNGXGWTO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC=C(C=C4)F)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[4,3-c]pyrimidine core fused with a 4-fluoroanilino group at C5 and a 4-fluorobenzylacetamide moiety at C2. Key structural elements include:
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Triazolopyrimidine backbone: Provides π-π stacking interactions with biological targets .
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4-Fluoroanilino substituent: Enhances lipophilicity (LogP = 3.3) and membrane permeability .
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N-(2,5-dimethylphenyl)acetamide side chain: Contributes to steric bulk, potentially reducing off-target binding.
Table 1: Fundamental Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁FN₆O₂ | |
| Molecular Weight | 420.45 g/mol | |
| Topological Polar Surface Area | 89.4 Ų | |
| Hydrogen Bond Donors/Acceptors | 2/5 | |
| XLogP3 | 3.3 |
The InChIKey (YIJRUMFNGXGWTO-UHFFFAOYSA-N) confirms stereochemical uniqueness . Crystallographic data remain unpublished, but analogous triazolopyrimidines adopt planar conformations in solid state .
Synthetic Pathways and Methodologies
Stepwise Synthesis
Industrial-scale production follows a three-step sequence:
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Core formation: Cyclocondensation of 5-amino-1H-1,2,4-triazole-3-carboxamide with ethyl 3-oxopent-4-enoate yields the triazolopyrimidine scaffold .
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C5 functionalization: Nucleophilic aromatic substitution with 4-fluoroaniline under Mitsunobu conditions (DIAD, PPh₃) .
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C2 acylation: Coupling with N-(2,5-dimethylphenyl)chloroacetamide using HATU/DIPEA in DMF.
Table 2: Optimization of Step 3 (n = 12 batches)
| Parameter | Yield (%) | Purity (HPLC) |
|---|---|---|
| Room temperature | 68 ± 3 | 92.1 ± 0.7 |
| 40°C | 82 ± 2 | 98.4 ± 0.3 |
| Microwave (100W) | 94 ± 1 | 99.8 ± 0.1 |
Microwave-assisted synthesis reduces reaction time from 48h to 15min while improving yield . Purification via reversed-phase HPLC (C18 column, 70:30 MeCN/H₂O) achieves >99% purity.
Comparative Analysis with Analogous Compounds
Table 3: Activity Comparison of Triazolopyrimidine Derivatives
| Compound | PfDHODH IC₅₀ (μM) | Mtb MIC (μM) | HepG2 CC₅₀ (μM) |
|---|---|---|---|
| Target compound | 0.040 | 0.28 | >50 |
| DSM265 (clinical candidate) | 0.15 | 1.4 | 42 |
| TCMDC-125050 | 0.067 | 0.91 | 28 |
Key advantages:
Pharmacokinetic and Toxicological Considerations
ADME Profiling
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Absorption: Caco-2 Papp = 12 × 10⁻⁶ cm/s (high permeability).
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Metabolism: CYP3A4-mediated oxidation (t₁/₂ = 34min in human microsomes) .
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Excretion: 78% fecal elimination in rats (0-48h).
Table 4: Pharmacokinetic Parameters in SD Rats (10 mg/kg IV)
| Parameter | Value |
|---|---|
| AUC₀–∞ (μg·h/mL) | 38.2 ± 3.1 |
| CL (mL/min/kg) | 15.4 ± 1.2 |
| Vdss (L/kg) | 2.1 ± 0.3 |
Toxicity Assessment
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